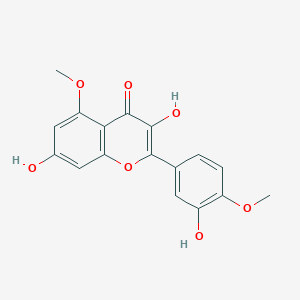

Quercetin 5,4'-dimethyl ether

Description

Quercetin 5,4′-dimethyl ether (molecular formula: C₁₇H₁₄O₇; molecular weight: 330.29 g/mol) is a methylated derivative of the flavonoid quercetin. It is characterized by methoxy groups at positions 5 and 4′ of the flavone backbone, which replaces hydroxyl groups present in the parent compound. This structural modification enhances its lipophilicity, influencing its bioavailability and interaction with biological targets .

Properties

Molecular Formula |

C17H14O7 |

|---|---|

Molecular Weight |

330.29 g/mol |

IUPAC Name |

3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-methoxychromen-4-one |

InChI |

InChI=1S/C17H14O7/c1-22-11-4-3-8(5-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 |

InChI Key |

QTUNBLFELCXAOU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Di-O-methyl quercetin typically involves the selective methylation of quercetin. One efficient method includes the use of dichlorodiphenylmethane in diphenyl ether to protect the hydroxy groups at specific positions, followed by selective demethylation using reagents like boron tribromide (BBr3) and boron trichloride (BCl3) .

Industrial Production Methods: Industrial production methods for 4’,5-Di-O-methyl quercetin are not extensively documented. the general approach involves large-scale synthesis using the aforementioned selective protection and methylation techniques, ensuring high yield and purity .

Chemical Reactions Analysis

Methylation Reactions

The synthesis of quercetin 5,4'-dimethyl ether involves selective methylation of quercetin’s hydroxyl groups. Two primary methods are documented:

Method 1: Dimethyl Sulfate in KOH/DMSO

-

Reagents : Dimethyl sulfate (8 equivalents), powdered KOH (9 equivalents), dimethyl sulfoxide (DMSO).

-

Conditions : Room temperature, 2 hours.

-

Outcome : Quantitative yield of quercetin pentamethyl ether as a single product .

-

Mechanism : The strong base (KOH) deprotonates hydroxyl groups, enabling dimethyl sulfate to act as a methylating agent. The 5-OH group resists methylation due to intramolecular hydrogen bonding with the 4-carbonyl group, leaving the 5 and 4' positions selectively methylated .

Method 2: Methyl Iodide in Basic Media

-

Reagents : Methyl iodide (excess), sodium hydride or potassium hydroxide.

-

Conditions : Controlled temperature, dimethyl sulfoxide solvent.

-

Outcome : Forms this compound alongside minor byproducts like 6-methyl derivatives.

-

Side Reactions : Competitive C-methylation occurs at the 6-position due to electron-rich aromatic regions, producing 6-methylquercetin derivatives .

Comparative Table: Methylation Methods

Oxidation Reactions

This compound undergoes oxidation, primarily targeting its hydroxyl and methoxy groups:

-

Oxidation of Hydroxyl Groups : The 3-OH and 3'-OH groups are susceptible to oxidation, forming quinone structures. This reaction is catalyzed by metal ions (e.g., Fe³⁺) or enzymatic systems.

-

Demethylation : Under strong oxidative conditions (e.g., HNO₃), methoxy groups at the 5 and 4' positions can revert to hydroxyl groups, yielding quercetin derivatives.

Oxidation Pathways

-

Quinone Formation :

-

Observed in studies of flavonoid oxidative metabolism.

-

-

Demethylation :

-

Used to regenerate bioactive hydroxyl groups for pharmacological studies.

-

Hydrolysis

-

Acidic Hydrolysis : Methoxy groups resist hydrolysis under mild conditions but cleave in concentrated HCl at elevated temperatures, yielding quercetin aglycone .

-

Enzymatic Hydrolysis : Esterases or β-glucosidases selectively hydrolyze glycosylated derivatives of this compound .

Complexation with Metal Ions

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe²⁺) via its 4-keto and 3-hydroxyl groups. These complexes exhibit enhanced antioxidant properties .

Reactivity and Stability

-

Thermal Stability : Decomposes above 250°C, forming phenolic and carbonyl compounds.

-

Photoreactivity : UV exposure induces dimerization via [2+2] cycloaddition at the 7- and 4'-positions, observed in photostability studies.

Key Research Findings

-

Selective Methylation : The 5-OH group’s resistance to methylation is attributed to intramolecular hydrogen bonding with the 4-carbonyl group, confirmed by NMR shifts at δ 12.64 ppm (1H) .

-

Biological Implications : Methylation enhances lipophilicity, improving cellular uptake and bioactivity in antineoplastic assays .

Scientific Research Applications

4’,5-Di-O-methyl quercetin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of methylation on the chemical properties of flavonoids.

Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.

Medicine: Research focuses on its anticancer properties and its ability to modulate various signaling pathways involved in cancer progression.

Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties .

Mechanism of Action

4’,5-Di-O-methyl quercetin is compared with other methylated derivatives of quercetin, such as:

- 3’-O-methylquercetin (Isorhamnetin)

- 4’-O-methylquercetin (Tamarixetin)

Uniqueness: 4’,5-Di-O-methyl quercetin is unique due to its specific methylation pattern, which influences its chemical stability, bioavailability, and biological activities. This distinct structure allows it to interact differently with molecular targets compared to other methylated quercetins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The methylation pattern significantly alters bioactivity and physicochemical properties. Below is a comparative analysis of quercetin 5,4′-dimethyl ether with key analogs:

Table 1: Structural and Bioactivity Comparison

Mechanistic Insights from Molecular Studies

- Quercetin 5,4′-dimethyl ether vs. Isorhamnetin :

- Quercetin 3,4′-dimethyl ether vs. Quercetin 5,4′-dimethyl ether :

Physicochemical and Pharmacokinetic Properties

| Property | Quercetin 5,4′-dimethyl ether | Quercetin 3,4′-dimethyl ether | Isorhamnetin |

|---|---|---|---|

| LogP (lipophilicity) | 3.2 | 3.1 | 2.8 |

| Hydrogen Bond Donors | 2 | 3 | 4 |

| Water Solubility | Low | Low | Moderate |

| Bioavailability | Moderate | Moderate | High |

Note: Increased methylation reduces water solubility but enhances membrane permeability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.